molecular formula C17H18BF3O3 B6260526 4,4,5,5-tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}-1,3,2-dioxaborolane CAS No. 1402233-43-5

4,4,5,5-tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}-1,3,2-dioxaborolane

Cat. No. B6260526
CAS RN: 1402233-43-5
M. Wt: 338.1
InChI Key:
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Description

The compound is a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane , which is a boronic acid derivative. Boronic acids and their derivatives are widely used in organic synthesis, catalysis, and crystal engineering .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is often used in borylation reactions, particularly at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by methods such as X-ray single crystal diffraction and DFT optimization .

Scientific Research Applications

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}-1,3,2-dioxaborolane involves the reaction of 2-(trifluoromethyl)phenylboronic acid with 5-bromo-2-furancarboxylic acid, followed by Suzuki coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.", "Starting Materials": [ "2-(trifluoromethyl)phenylboronic acid", "5-bromo-2-furancarboxylic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium(II) acetate", "Potassium carbonate", "Tetrahydrofuran", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(trifluoromethyl)phenylboronic acid (1.0 equiv) and 5-bromo-2-furancarboxylic acid (1.2 equiv) in tetrahydrofuran (THF) and add potassium carbonate (2.0 equiv).", "Step 2: Add Palladium(II) acetate (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture and wash the solid with water.", "Step 4: Concentrate the filtrate and purify the crude product by column chromatography.", "Step 5: Dissolve the purified product in THF and add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv).", "Step 6: Add Palladium(II) acetate (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 7: Filter the reaction mixture and wash the solid with water.", "Step 8: Concentrate the filtrate and purify the crude product by column chromatography to obtain 4,4,5,5-tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}-1,3,2-dioxaborolane." ] }

CAS RN

1402233-43-5

Product Name

4,4,5,5-tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}-1,3,2-dioxaborolane

Molecular Formula

C17H18BF3O3

Molecular Weight

338.1

Purity

80

Origin of Product

United States

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